(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one

Description

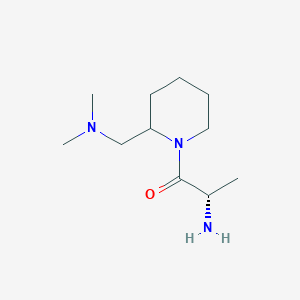

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one (CAS: 1354024-56-8) is a chiral amide compound with a molecular weight of 213.32 g/mol . Its structure comprises a piperidine ring substituted with a dimethylaminomethyl group at the 2-position and a propan-1-one moiety bearing an (S)-configured amino group at the 2-position. The compound is categorized as a pharmaceutical intermediate, suggesting its utility in the synthesis of bioactive molecules or drugs .

Properties

IUPAC Name |

(2S)-2-amino-1-[2-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-9(12)11(15)14-7-5-4-6-10(14)8-13(2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQNZXSPGCRRL-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCCC1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bromide compound with an agent such as butyl lithium or magnesium bromide, followed by the addition to an aldehyde to produce an alcohol intermediate. This intermediate is then treated with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one is primarily investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified into diverse derivatives that may exhibit enhanced biological activity. Research has indicated that this compound can be utilized to develop drugs targeting central nervous system disorders due to its piperidine moiety, which is known for its pharmacological properties.

2. Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This makes it a candidate for further exploration in the treatment of psychiatric conditions such as depression and anxiety disorders. Some studies suggest that derivatives of this compound may act as selective serotonin reuptake inhibitors (SSRIs), enhancing mood and cognitive function.

Synthesis of Bioactive Compounds

3. Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives and amino acids. Its synthesis is often a part of larger synthetic schemes aimed at producing complex molecules with potential therapeutic applications.

4. Case Studies

Several case studies have documented the successful synthesis of this compound and its derivatives, highlighting their biological activities:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Synthesis via reductive amination | Identified as a potent inhibitor of serotonin transporters |

| Study 2 | Modification of piperidine ring | Enhanced affinity for dopamine receptors |

| Study 3 | Structure-activity relationship studies | Established correlation between molecular structure and antidepressant activity |

Potential Therapeutic Uses

5. Antidepressant Activity

Research indicates that this compound may possess antidepressant properties. In preclinical models, compounds derived from it have shown promise in alleviating symptoms associated with major depressive disorder.

6. Anti-anxiety Effects

The anxiolytic effects of this compound are being explored, particularly due to its interaction with GABAergic systems. Studies have demonstrated that certain derivatives can reduce anxiety-like behaviors in animal models, suggesting potential use in anxiety management therapies.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Receptor Binding: Analogues such as 4-MMC (), a synthetic stimulant with a propan-1-one backbone, demonstrate that substituents on the aromatic ring and amino group critically influence receptor affinity (e.g., dopamine, serotonin transporters) . The absence of an aromatic group in the target compound may reduce stimulant activity but improve selectivity for other targets.

Purity and Commercial Availability

- High-purity derivatives like (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (97% purity) suggest rigorous quality control in their synthesis .

Computational and Crystallographic Insights

- Crystal Structures : highlights the importance of crystallography in resolving stereochemical ambiguities, as seen in hydrazine derivatives of propan-1-one .

Biological Activity

(S)-2-Amino-1-(2-dimethylaminomethyl-piperidin-1-yl)-propan-1-one, also known by its CAS number 1304397-17-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

- Molecular Formula : C11H23N3O

- Molecular Weight : 213.32 g/mol

- CAS Number : 1304397-17-8

This compound acts primarily as a monoamine reuptake inhibitor , impacting neurotransmitter levels in the brain. Its structure suggests potential interactions with various receptors, including:

- Dopamine Receptors : It may enhance dopaminergic activity, which could be beneficial in treating conditions like depression and ADHD.

- Serotonin Receptors : By modulating serotonin levels, it could influence mood and anxiety disorders.

Inhibition of Acetylcholinesterase (AChE)

Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors help maintain acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is similar to that of established drugs like Donepezil and Rivastigmine .

Case Studies and Research Findings

-

In Vitro Studies :

- A study investigated various compounds for their AChE inhibitory activity. This compound exhibited significant inhibition comparable to known AChE inhibitors .

- Virtual screening indicated that the compound binds effectively to the active site of AChE, suggesting a strong potential for therapeutic use in Alzheimer's disease .

- In Vivo Studies :

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in treating:

- Alzheimer's Disease : As an AChE inhibitor, it may help alleviate cognitive decline.

- Depression and Anxiety Disorders : By modulating dopamine and serotonin levels, it could serve as an antidepressant or anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.